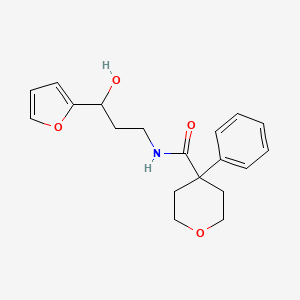

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(furan-2-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also features a tetrahydro-2H-pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. The presence of a carboxamide group (-CONH2) suggests that it might exhibit properties common to other amides, such as the ability to participate in hydrogen bonding .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. It would include a furan ring, a tetrahydro-2H-pyran ring, and a carboxamide group. The exact spatial arrangement of these groups would depend on the specific synthesis pathway and the stereochemistry of the starting materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, we can predict that it would likely be a solid at room temperature, given the complexity of its structure . Its solubility in various solvents would depend on the polarity of the compound, which in turn depends on the specific arrangement of its functional groups .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study focused on the synthesis of new pyrazole and imidazole derivatives that incorporate the furan-2-yl moiety similar to the chemical structure . These compounds were synthesized using the Mannich base method and were tested for their antimicrobial activity. The research highlighted the potential of these furan-containing compounds in developing new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).

Development of Novel Heterocycles

Another significant application involves the synthesis of derivatives of new condensed systems, such as 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran, showcasing the utility of furan derivatives in creating complex heterocyclic structures with potential pharmacological properties (Arsen'eva & Arsen'ev, 2008).

Antibacterial and Anticancer Activities

Research also extends to the synthesis and biological evaluation of chitosan Schiff bases based on heterocyclic moieties, including furan-2-yl pyrazole derivatives. These studies emphasize the role of such compounds in developing new materials with antimicrobial properties and evaluating their cytotoxicity against cancer cell lines, indicating their potential in biomedical applications (Hamed et al., 2020).

Furan-Fused Heterocycles Synthesis

Further exploration into the synthesis of thio- and furan-fused heterocycles reveals the innovative approaches to creating novel compounds starting from acid derivatives. Such research demonstrates the versatility of furan derivatives in synthesizing new chemical entities with potential for further chemical transformations and applications in various fields (Ergun et al., 2014).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c21-16(17-7-4-12-24-17)8-11-20-18(22)19(9-13-23-14-10-19)15-5-2-1-3-6-15/h1-7,12,16,21H,8-11,13-14H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXXQXYEVVLODG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NCCC(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]morpholine](/img/structure/B2652904.png)

![N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenoxypropanamide](/img/structure/B2652908.png)

![3-(2-chlorobenzyl)-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2652909.png)

![Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2652910.png)

![4-[ethyl(phenyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2652912.png)

![(2E)-2-[[4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]imino]acetaldehyde](/img/structure/B2652915.png)

![3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2652919.png)

![N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2652921.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2652922.png)

![3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2652924.png)